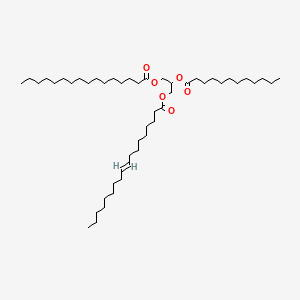

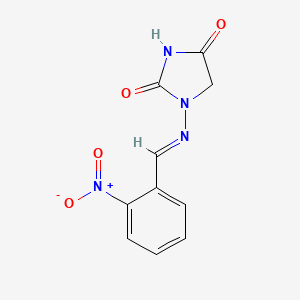

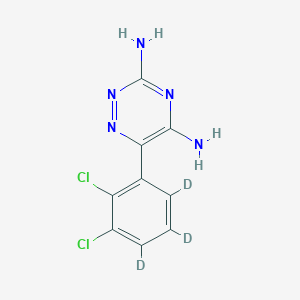

![molecular formula C30H31N3O5 B10829137 (2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrate](/img/structure/B10829137.png)

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthetic route for GW1929 hydrate involves the reaction of 2-benzoylphenylboronic acid with 2-(methyl-2-pyridinylamino)ethyl-L-tyrosine under specific conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The product is then purified through recrystallization to obtain the hydrate form .

Chemical Reactions Analysis

GW1929 hydrate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

GW1929 hydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a ligand in studies involving PPARγ to understand its role in various chemical processes.

Biology: GW1929 hydrate is used to study its effects on gene expression and cell growth inhibition.

Medicine: The compound exhibits neuroprotective effects and is used in research related to cerebral ischemic-reperfusion injury.

Mechanism of Action

GW1929 hydrate exerts its effects by acting as a high-affinity agonist of PPARγ. This receptor is involved in regulating gene expression related to glucose and lipid metabolism, inflammation, and cell differentiation. By binding to PPARγ, GW1929 hydrate influences the transcription of target genes, leading to various physiological effects. The compound also participates in the inhibition of α7 nicotinic acetylcholine receptor expression and promoter activity, as well as influencing the expression of early growth response-1 (Egr-1) protein .

Comparison with Similar Compounds

GW1929 hydrate is unique compared to other similar compounds due to its non-thiazolidinedione structure and high affinity for PPARγ. Some similar compounds include:

Rosiglitazone: Another PPARγ agonist, but with a thiazolidinedione structure.

Pioglitazone hydrochloride: A thiazolidinedione PPARγ agonist used in the treatment of type 2 diabetes.

Ciglitazone: A thiazolidinedione compound with PPARγ agonist activity. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

Molecular Formula |

C30H31N3O5 |

|---|---|

Molecular Weight |

513.6 g/mol |

IUPAC Name |

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrate |

InChI |

InChI=1S/C30H29N3O4.H2O/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23;/h2-18,27,32H,19-21H2,1H3,(H,35,36);1H2/t27-;/m0./s1 |

InChI Key |

XSITZVFUXCLFMK-YCBFMBTMSA-N |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.O |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

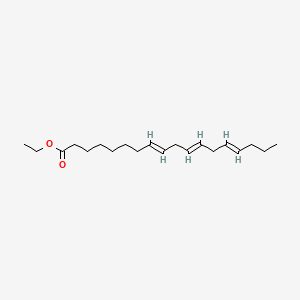

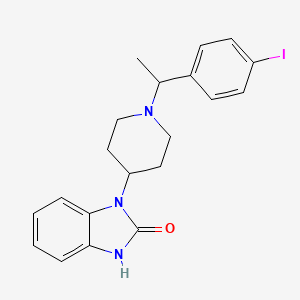

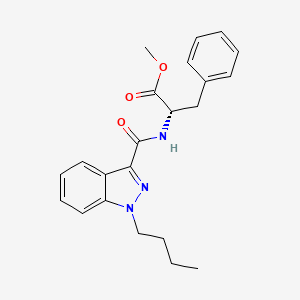

![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)

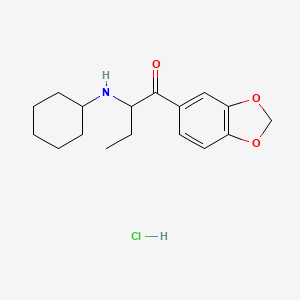

![[(2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829071.png)

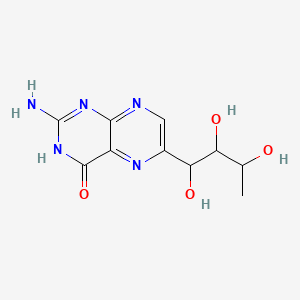

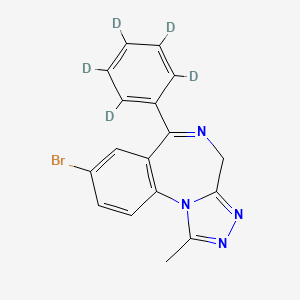

![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)

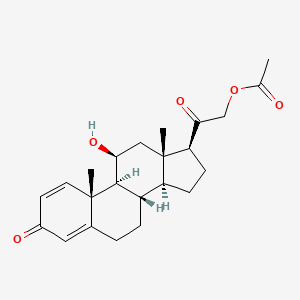

![[(1S,2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829132.png)